2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting diverse biological pathways, including anticancer, antifungal, and vasodilatory activities . The compound 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine features a 4-methoxyphenethyl group at position 2 and a 2-pyridyl substituent at position 6. These substitutions are hypothesized to enhance metabolic stability and receptor affinity compared to simpler analogs .
Properties
Molecular Formula |
C19H17N5O |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H17N5O/c1-25-15-8-5-14(6-9-15)7-10-18-22-19-21-13-11-17(24(19)23-18)16-4-2-3-12-20-16/h2-6,8-9,11-13H,7,10H2,1H3 |
InChI Key |
NOHLCSIXCPUQRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Condensation Route from 5-Amino-4H-1,2,4-triazole
The foundational method involves cyclocondensation between 5-amino-4H-1,2,4-triazole (3 ) and 1,3-diketone precursors (2 ) under acidic conditions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Catalyst | Conc. HCl (0.5 equiv) |
| Temperature | Reflux (80°C) |
| Reaction Time | 6–8 hours |
| Yield | 68–72% (isolated) |
This route generates 7-hydroxytriazolo[1,5-a]pyrimidine intermediates (4 ), which are subsequently chlorinated using POCl₃/PCl₅ mixtures to produce 7-chloro derivatives (5 ).
Functionalization at Position 2: 4-Methoxyphenethyl Incorporation
Nucleophilic Aromatic Substitution
The 7-chloro intermediate (5 ) undergoes displacement with 4-methoxyphenethylamine under controlled conditions:
Optimized Parameters
Microwave-assisted protocols reduce reaction time to 20–30 minutes with comparable yields (78–80%).
Pyridyl Group Installation at Position 7
Suzuki-Miyaura Cross-Coupling
The 7-chloro intermediate undergoes palladium-catalyzed coupling with 2-pyridylboronic acid:
Catalytic System
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 5 mol% |
| K₂CO₃ | 3 equiv |
| Solvent | DME/H₂O (4:1) |
| Temperature | 100°C (microwave) |
| Yield | 65–70% |
This method demonstrates excellent functional group tolerance and regioselectivity.
Alternative Synthetic Pathways
Dimroth Rearrangement Strategy
A patent-described approach utilizes Dimroth rearrangement for scaffold modification:
-
React 5-bromo-4-chloropyrimidin-2-amine with aryl formamides
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Rearrangement with BSA/HMDS at 120°C
-
Subsequent coupling with pyridyl boronic esters
This three-step sequence achieves an overall yield of 4.1–6.5%, suitable for gram-scale production.
One-Pot Tandem Reaction
Advanced methods combine cyclization and functionalization in a single vessel:
Conditions
-
Reagents: 3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one, Guanidine nitrate
-
Solvent: n-Butanol
-
Temperature: 90°C (microwave)
-
Time: 20 minutes
Process Optimization and Scale-Up Considerations
Solvent Effects on Yield
Microwave irradiation enhances reaction efficiency, reducing typical coupling times from 12 hours to <1 hour.
Analytical Characterization
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃)
δ 8.73 (d, 1H, Py-H), 8.42 (d, 1H, Py-H), 7.44 (m, 1H, Ar-H), 7.09 (d, 2H, OCH₃-Ar), 5.15 (br, 2H, NH₂), 3.81 (s, 3H, OCH₃), 3.02 (t, 2H, CH₂), 2.89 (t, 2H, CH₂).
LC-MS Analysis
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scale Potential |
|---|---|---|---|---|
| Classical Stepwise | 4 | 52–58 | 98–99 | Multi-gram |
| Microwave-Assisted | 3 | 78–85 | 99+ | 100g+ |
| Dimroth Rearrangement | 3 | 4.1–6.5 | 97 | Gram |
The microwave-assisted one-pot method demonstrates superior efficiency and scalability for industrial applications .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic core and functional groups:
-
Substitution Reactions :
-
The triazole-pyrimidine core undergoes substitution at reactive positions, influenced by substituents like the methoxyphenethyl and pyridyl groups.
-
-
Elimination Reactions :
-
Nucleophilic Aromatic Substitution (NAS) :
-
Substituents like the methoxy group activate aromatic positions for electrophilic attack, enabling further functionalization.
-
-
Cross-Coupling Potential :
Reaction Mechanisms
Key mechanisms involve condensation and cyclization :
-
Transamidation :
-
Elimination of Water :
Analytical Techniques
Critical characterization methods include:
-
NMR Spectroscopy :
-
Confirms the presence of methoxy groups and aromatic protons.
-
-
Mass Spectrometry (MS) :
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Verifies molecular weight (e.g., 331.4 g/mol for this compound).
-
-
High-Performance Liquid Chromatography (HPLC) :
-
Monitors purity and yield during synthesis.
-
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Thermal Gravimetric Analysis (TGA) :
-
Assesses thermal stability under heat.
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This compound’s chemical behavior highlights its versatility in medicinal chemistry, particularly for developing bioactive derivatives. Further studies on its reactivity under diverse conditions could unlock novel applications in drug design.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine may inhibit tumor cell proliferation. Preliminary studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) have shown significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The structural characteristics of this compound imply possible anti-inflammatory properties. It may modulate signaling pathways related to inflammation by inhibiting pro-inflammatory cytokines .
Antimicrobial Properties
Some derivatives within the triazolo-pyrimidine class have demonstrated antimicrobial activity against various bacterial strains. This suggests that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine could be explored for its efficacy in treating infections .
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- A study highlighted its ability to bind specific proteins involved in viral replication, indicating potential antiviral applications .
- Another research focused on synthesizing derivatives to explore their anticancer and antimicrobial activities further .
- Investigations into its molecular interactions using computational methods have provided insights into its mechanism of action and biological targets .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Key Trends :
Anticancer Activity
- Tubulin Inhibition: Compounds with 2-aryl/heteroaryl groups (e.g., 2-pyridyl) and 7-substituted phenyl rings show potent tubulin polymerization effects. For example, triazolopyrimidines with trifluoroethylamino groups at position 5 achieved IC₅₀ values <10 µM in xenograft models . The 4-methoxyphenethyl group in the target compound may mimic these effects by providing steric bulk and electron-donating properties .
- Multidrug Resistance (MDR) Overcome : Fluorinated analogs () and 2-pyridyl derivatives exhibit reduced susceptibility to efflux pumps like ABCB1, a common resistance mechanism .
Electrochemical Properties
- S1-TP (chloromethyl at position 7) showed a reduction peak at -1.12 V vs. Ag/AgCl, while S2-TP (piperidinomethyl) and S3-TP (morpholinomethyl) exhibited shifted peaks due to improved electron-donating capacity . The target compound’s 2-pyridyl group may further modulate redox behavior via π-π interactions.
Antifungal and Vasodilatory Activities
- Antifungal: Pentafluorophenyl derivatives () inhibited phytopathogenic fungi at nanomolar concentrations, attributed to fluorine’s electronegativity and membrane permeability .
- Vasodilation : 2-(Benzylthio)triazolopyrimidines () relaxed NE-induced vascular contractions by >90% at 10⁻⁴ M, with para-bromo substitution maximizing activity . The target compound’s 4-methoxy group may similarly enhance hydrophobic interactions in vascular targets.
Biological Activity
2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is a compound belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is recognized for its diverse biological activities and potential therapeutic applications. This compound features a methoxyphenethyl group and a pyridyl group that enhance its interaction with biological targets, potentially improving its pharmacological profile.
Chemical Structure and Properties
The molecular formula of 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is with a molecular weight of approximately 331.4 g/mol. The structure includes a triazole ring fused to a pyrimidine, with substituents that contribute to its unique chemical behavior.
Antiviral Activity
Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit antiviral properties. Specifically, 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown efficacy against influenza viruses. The mechanism involves inhibition of viral replication pathways through interactions with viral proteins or host cell receptors .
Antitumor Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to inhibit the activity of Skp2 (S-phase kinase-associated protein 2), a key regulator in cancer cell proliferation. Inhibition of Skp2 leads to increased levels of p21 and p27 proteins, which are crucial for cell cycle regulation. In vivo studies demonstrated that this compound significantly reduced tumor growth in xenograft models without noticeable toxicity .
Comparative Analysis of Similar Compounds
The following table summarizes the biological activities and unique aspects of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 7-Anilino-[1,2,4]triazolo[1,5-a]pyrimidine | Aniline substitution at C-7 | Anticancer activity | Known for microtubule inhibition |
| 3-(3',4',5'-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | Trimethoxy substitution | Antitumor activity | Enhanced solubility and potency |
| 6-(Pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | Pyridine at C-6 | Antiviral properties | Targeting different viral mechanisms |
The presence of specific substituents in 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine enhances its pharmacokinetic properties and broadens its therapeutic applications compared to these similar compounds.
Case Studies
Case Study 1: Antiviral Efficacy
A study investigating the antiviral efficacy of various triazolo-pyrimidines found that 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine exhibited significant inhibition of influenza virus replication in vitro. This was attributed to its ability to bind to viral proteins essential for replication .
Case Study 2: Cancer Treatment
In a preclinical trial involving MGC-803 xenograft mice models treated with this compound, results indicated a marked reduction in tumor size and improved survival rates. The compound's mechanism involved downregulating Skp2 expression while upregulating cyclin-dependent kinase inhibitors .
Q & A
Q. What are the optimal synthetic routes for 2-(4-Methoxyphenethyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine?
The compound can be synthesized via nucleophilic substitution of a halogenated triazolopyrimidine precursor. For example, 7-chloro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine intermediates react with 2-(4-methoxyphenyl)ethylamine under inert conditions (e.g., N₂ atmosphere) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP). Key parameters include:
Q. How can spectroscopic techniques confirm the structure of this compound?
- NMR : H and C NMR identify substituent integration and electronic environments. For instance, the pyridyl proton at C-7 appears as a doublet near δ 8.5–9.0 ppm, while the methoxyphenethyl group shows characteristic aromatic and methoxy signals .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₀H₁₉N₅O: m/z 345.1584) .
- IR : Absorbance near 1600 cm⁻¹ confirms C=N stretching in the triazole ring .
Q. What safety precautions are critical during synthesis?
- Solvent handling : NMP requires use in a fume hood due to reproductive toxicity risks.
- Waste disposal : Halogenated intermediates (e.g., 7-chloro derivatives) must be segregated and treated as hazardous waste .
- Amine handling : 2-(4-Methoxyphenyl)ethylamine may cause skin irritation; use nitrile gloves and eye protection .
Advanced Research Questions
Q. How do substituent variations at C-5 and C-7 influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- C-5 substituents : Electron-withdrawing groups (e.g., Cl, CF₃) enhance binding to adenosine receptors, while methoxy groups improve solubility .
- C-7 pyridyl group : The 2-pyridyl moiety increases π-π stacking interactions in enzyme active sites, as seen in adenosine A₂A receptor antagonists .
Methodology : Synthesize analogs via Grignard reagent addition or Suzuki coupling, then assay against target proteins (e.g., radioligand binding for receptor affinity) .
Q. How to resolve contradictions in reported biological data for triazolopyrimidines?
Discrepancies often arise from:
- Assay conditions : Varying pH or co-solvents (e.g., DMSO concentration) can alter compound stability. Validate protocols using positive controls (e.g., ZM241385 for A₂A receptor studies) .
- Substituent stereochemistry : Use X-ray crystallography (e.g., CCDC deposition codes) to confirm regiochemistry and avoid misassignment .
Q. What computational methods predict the compound’s photophysical properties?
- TD-DFT : Time-dependent density functional theory calculates absorption/emission spectra. For example, push-pull triazolopyrimidines show λₐ₆ₛ ~350 nm due to intramolecular charge transfer .
- Electrochemical modeling : HOMO-LUMO gaps (e.g., ~3.1 eV) correlate with redox potentials measured via cyclic voltammetry .
Q. How to design in vivo pharmacokinetic studies for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
